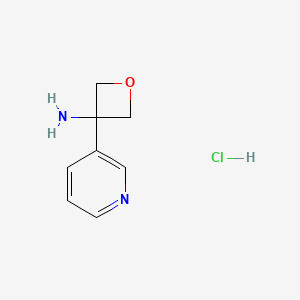

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C8H11ClN2O |

|---|---|

Molekulargewicht |

186.64 g/mol |

IUPAC-Name |

3-pyridin-3-yloxetan-3-amine;hydrochloride |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;/h1-4H,5-6,9H2;1H |

InChI-Schlüssel |

JPUULVAEWDEXIP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)(C2=CN=CC=C2)N.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Profiling of 3-(Pyridin-3-yl)oxetan-3-amine Hydrochloride: A Technical Guide for Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of small, highly polar, three-dimensional motifs has become a cornerstone of lead optimization. The compound 3-(pyridin-3-yl)oxetan-3-amine (typically handled as its hydrochloride or dihydrochloride salt) represents a highly privileged building block. By fusing an oxetane ring, a primary amine, and a pyridine heterocycle at a single quaternary carbon, this molecule offers a unique physicochemical profile.

As a Senior Application Scientist, I have observed that understanding the causality behind these properties is critical. Merely knowing a compound's logP or pKa is insufficient; one must understand why the molecular architecture drives these metrics to predict in vivo behavior, mitigate off-target toxicities (such as hERG inhibition), and optimize pharmacokinetic (PK) trajectories.

The Structural Paradigm: Causality of "The Oxetane Effect"

The oxetane ring is a four-membered oxygen-containing heterocycle that acts as a profound modulator of physicochemical properties. When utilized as an isostere for gem-dimethyl or carbonyl groups, it imparts significant changes that directly address common drug discovery liabilities [1].

Lipophilicity and Metabolic Evasion

The high dipole moment and polarity of the oxetane oxygen drastically lower the lipophilicity (LogP) of the host molecule compared to standard alkyl chains. Furthermore, substitution at the 3-position of the oxetane ring creates a sterically hindered, electron-deficient center. This specific geometry is highly resistant to Cytochrome P450 (CYP450) mediated oxidative metabolism, effectively blocking alpha-oxidation pathways that typically plague aliphatic amines.

Basicity Attenuation via Inductive Withdrawal

The most critical feature of 3-(pyridin-3-yl)oxetan-3-amine is its modulated basicity. The electron-withdrawing nature of the oxetane oxygen exerts a strong inductive pull. When an amine is attached directly to the oxetane C3 carbon, its pKa is typically lowered by 2 to 3 units compared to a standard aliphatic amine[2].

In our specific building block, the primary amine's basicity is further attenuated by the electron-withdrawing, sp2-hybridized pyridine ring. This dual-withdrawal system shifts the primary amine from being highly basic (typical pKa ~10.5) to weakly basic (pKa ~5.5–6.5). Lowering the pKa of basic amines is a field-proven strategy to reduce phospholipidosis and hERG channel blockade, which are driven by the accumulation of highly basic, lipophilic cations in tissues.

Mechanistic contributions of structural motifs to physicochemical properties.

Quantitative Physicochemical Profile

To facilitate rapid decision-making in drug design, the core quantitative data for 3-(pyridin-3-yl)oxetan-3-amine (modeled as the dihydrochloride salt due to the two basic nitrogen centers) is synthesized in Table 1.

Table 1: Physicochemical Properties & Mechanistic Rationale

| Property | Value (Typical/Calculated) | Mechanistic Rationale |

| Molecular Weight (Free Base) | 150.18 g/mol | Low MW allows for high ligand efficiency when incorporated into larger scaffolds. |

| Molecular Weight (2HCl Salt) | 223.10 g/mol | Dihydrochloride salt formation maximizes solid-state stability and hydration energy. |

| pKa1 (Primary Amine) | ~5.5 - 6.5 | Drastically lowered by the combined inductive effects of the oxetane oxygen and pyridine ring. |

| pKa2 (Pyridine Nitrogen) | ~4.0 - 4.5 | Weakly basic; protonation at physiological pH is minimal, aiding membrane permeability. |

| LogP (Free Base) | < 0.5 | The high polarity of the oxetane and pyridine rings prevents non-specific lipophilic binding. |

| Thermodynamic Solubility (pH 7.4) | > 50 mg/mL | Enhanced by low LogP, extensive H-bonding capacity, and the highly soluble HCl salt form. |

| Topological Polar Surface Area | 55.2 Ų | Optimal TPSA for balancing aqueous solubility with passive membrane permeability. |

Experimental Workflows: Self-Validating Protocols

In rigorous physicochemical profiling, independent assays must act as a self-validating system. The protocols below are designed so that the thermodynamic outputs of one assay mathematically validate the empirical observations of the next.

Experimental workflow for self-validating physicochemical profiling.

Protocol 1: Potentiometric pKa Determination

Purpose: To empirically define the ionization constants, which dictate solubility and lipophilicity behavior across the physiological pH range.

-

Preparation: Dissolve 1.0 mM of 3-(pyridin-3-yl)oxetan-3-amine HCl in a 0.15 M KCl aqueous solution. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring activity coefficients remain stable during titration.

-

Titration: Under a continuous nitrogen purge (to prevent CO2 absorption which alters pH), titrate the solution using standardized 0.1 M KOH from pH 2.0 to 12.0.

-

Data Acquisition: Record the volume of titrant added versus the measured pH.

-

Causality & Validation: The resulting Bjerrum plot will reveal two distinct inflection points. The lower pH inflection corresponds to the deprotonation of the pyridine nitrogen, while the higher pH inflection corresponds to the primary amine. These exact pKa values are required as inputs for Protocol 2.

Protocol 2: Thermodynamic pH-Solubility Profiling

Purpose: To determine the absolute solubility of the compound and validate the pKa values derived in Protocol 1.

-

Buffer Preparation: Prepare a series of 50 mM buffers at pH 1.2 (HCl/KCl), 4.0 (Acetate), 6.5 (Phosphate), 7.4 (Phosphate), and 9.0 (Borate).

-

Equilibration: Add an excess of solid 3-(pyridin-3-yl)oxetan-3-amine HCl (approx. 100 mg) to 1 mL of each buffer in sealed glass vials.

-

Incubation: Agitate the vials on an orbital shaker at 37°C for 24 hours to ensure thermodynamic equilibrium between the solid and solution phases.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

-

Quantitation: Dilute the filtrate appropriately and quantify the dissolved compound using LC-MS/MS against a matrix-matched standard curve.

-

Causality & Validation: Plot the log of the measured solubility versus pH. According to the Henderson-Hasselbalch equation, the solubility curve must mathematically align with the intrinsic solubility of the free base and the pKa values determined in Protocol 1[1]. If the experimental solubility at pH 7.4 deviates significantly from the theoretical curve, it indicates either self-association (aggregation) in solution or a phase change in the solid state (e.g., precipitation of the free base), requiring immediate crystallographic investigation.

Conclusion

The 3-(pyridin-3-yl)oxetan-3-amine motif is a masterclass in rational drug design. By leveraging the inductive electron withdrawal of the oxetane and pyridine rings, medicinal chemists can forcefully attenuate the basicity of the primary amine, thereby rescuing compounds from hERG toxicity and poor metabolic stability [2]. When evaluated through self-validating physicochemical workflows, this building block demonstrates exceptional solubility and a highly favorable LogD profile, making it an indispensable tool for modern therapeutic development.

References

-

Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link][1][2]

-

Rojas, J. J., & Bull, J. A. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 66(18), 12697-12709. URL:[Link][3][4]

Sources

A Technical Guide to the Structural Elucidation of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of an Active Pharmaceutical Ingredient (API) is a cornerstone of modern drug development, ensuring safety, efficacy, and reproducibility.[1][2][3] This guide provides an in-depth, multi-technique workflow for the comprehensive structure elucidation of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride, a heterocyclic compound featuring a medicinally significant 3-aminooxetane scaffold linked to a pyridine ring.[4] We detail a logical, self-validating sequence of analyses, beginning with foundational techniques like mass spectrometry and infrared spectroscopy, and progressing to advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The workflow culminates with Single-Crystal X-ray Crystallography, the gold standard for unambiguous three-dimensional structure determination.[5][6] Each section explains the causality behind the chosen methodology, outlines detailed experimental protocols, and interprets the resulting data in the specific context of the target molecule. This guide serves as a technical blueprint for researchers requiring rigorous structural characterization of complex small molecules.

Introduction: The Imperative for Rigorous Structure Elucidation

In pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic detail; it is the fundamental determinant of its interaction with biological targets.[1][7] An API's structure dictates its efficacy, selectivity, and potential for off-target effects.[1] The molecule 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride combines two moieties of high interest in medicinal chemistry:

-

The 3-Aminooxetane Scaffold: Oxetanes are strained four-membered cyclic ethers that serve as versatile bioisosteres, often for carbonyl groups.[4] Their incorporation can modulate physicochemical properties such as solubility and metabolic stability, making them an attractive structural motif in drug design.[4]

-

The Pyridine Ring: As a bio-isostere of a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor and a dipole moment, which can be crucial for target engagement and optimizing pharmacokinetic profiles.[8]

The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing APIs.[9][10][11] However, it introduces the need to confirm the stoichiometry and the specific site of protonation. An error in structural assignment can have profound consequences, leading to wasted resources and potential safety issues. Therefore, a multi-faceted, orthogonal analytical approach is not just recommended; it is essential for building a robust data package for regulatory submission.[3]

The Elucidation Workflow: An Integrated Approach

The structure elucidation process is a systematic investigation where each piece of data corroborates the others, building an unshakeable case for the final structure. Our workflow is designed to move from broad, general information to fine, specific details.

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to determine the elemental composition. HRMS provides highly accurate mass measurements (often to within 1-2 ppm), which allows for the unambiguous determination of the molecular formula from a list of possibilities with the same nominal mass.[12][13][14] This is the foundational data point upon which all subsequent interpretations are built.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

-

Data Processing: Compare the measured accurate mass of the [M+H]⁺ ion to a theoretical mass calculated for the expected formula (C₈H₁₁N₂O⁺, the protonated free base).

Data Interpretation: The expected monoisotopic mass of the free base (C₈H₁₀N₂O) is 150.0793 Da. The protonated molecule [M+H]⁺ would have a calculated exact mass of 151.0866 Da. An experimentally observed mass within a narrow tolerance (e.g., ± 5 ppm) of this value confirms the elemental composition.

| Parameter | Theoretical Value | Observed Value (Example) | Deviation (ppm) |

| Formula | C₈H₁₁N₂O⁺ | - | - |

| Exact Mass | 151.0866 | 151.0864 | -1.3 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[15] For this molecule, we expect to see evidence of the primary amine, the pyridine ring, and the oxetane ether linkage. The spectrum also helps confirm the formation of the hydrochloride salt.

Experimental Protocol:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample measurement and automatically subtracted.[15]

Data Interpretation:

-

N-H Stretches: As a primary amine hydrochloride salt, the N-H bonds of the resulting ammonium group (-NH₃⁺) will exhibit strong, broad absorptions in the 3200-2800 cm⁻¹ region. This is distinct from a free primary amine, which typically shows two sharper bands around 3400-3300 cm⁻¹.[16][17][18]

-

Aromatic C-H & C=C/C=N Stretches: Look for sharp, medium-intensity bands above 3000 cm⁻¹ for the aromatic C-H stretches of the pyridine ring. Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The ammonium group will also have a characteristic bending vibration (scissoring) around 1620-1550 cm⁻¹.

-

Oxetane C-O-C Stretch: The key vibration for the oxetane ring is the asymmetric C-O-C stretch, which is expected to be a strong band around 980-950 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3][19] A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; the acidic N-H protons may exchange with D₂O, causing their signals to disappear. DMSO-d₆ is often preferred for observing these exchangeable protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments: Acquire a standard suite of experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.

¹H and ¹³C NMR: The Atomic Census

-

¹H NMR Causality: This experiment identifies all unique proton environments in the molecule, and their splitting patterns (multiplicity) reveal the number of neighboring protons, providing initial connectivity information.

-

¹³C NMR & DEPT-135 Causality: This provides a count of the unique carbon atoms. A DEPT-135 experiment further distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Data Interpretation (Hypothetical Data in DMSO-d₆):

| Signal | ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) | DEPT-135 | Assignment |

| 1 | ~9.50 | br s | 3H | - | - | -NH₃⁺ |

| 2 | ~8.80 | d | 1H | ~150.1 | CH | Py-H2 |

| 3 | ~8.70 | dd | 1H | ~148.5 | CH | Py-H6 |

| 4 | ~8.10 | ddd | 1H | ~138.2 | CH | Py-H4 |

| 5 | ~7.60 | dd | 1H | ~124.5 | CH | Py-H5 |

| 6 | ~5.00 | d | 2H | ~78.5 | CH₂ | Oxetane-CH₂ (A) |

| 7 | ~4.85 | d | 2H | ~78.5 | CH₂ | Oxetane-CH₂ (B) |

| 8 | - | - | - | ~135.0 | C | Py-C3 |

| 9 | - | - | - | ~65.0 | C | Oxetane-C3 |

The broad singlet at ~9.50 ppm integrating to 3H is characteristic of the three exchangeable protons of the ammonium group. The downfield chemical shifts of the pyridine protons are expected due to the electron-withdrawing nature of the nitrogen atom and protonation. The two distinct doublets for the oxetane methylene protons arise because they are diastereotopic.

2D NMR: Assembling the Puzzle

Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.[20][21][22]

-

COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[21] This is used to map out the spin systems, such as the four adjacent protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.[23] This is the primary tool for definitively assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-4 bonds away.[22][23] This is the most critical experiment for connecting the different fragments of the molecule, especially across quaternary carbons.

Key HMBC Correlations to Confirm Structure:

Caption: Key HMBC correlations confirming the pyridine-oxetane link.

The most crucial correlation is from the pyridine protons (specifically H2 and H4) to the quaternary oxetane carbon (C3). This unambiguously establishes the connection point between the two ring systems, which cannot be determined by COSY or HSQC alone.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[5][6] It generates a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions, including the location of the chloride counter-ion relative to the protonated amine.[6][24]

Experimental Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction (typically > 50 µm in at least one dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common starting point is slow evaporation from a solvent system like ethanol/water or isopropanol.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[24] Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern.[5]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and displacement parameters against the experimental data until a final, stable structural model is achieved.[5]

Data Interpretation: The final output is a 3D model of the molecule. Key confirmations include:

-

Connectivity: The atomic connections will match those deduced from NMR.

-

Stereochemistry: Confirms the relative arrangement of atoms in space.

-

Ionic Interaction: Clearly shows the N-H···Cl⁻ hydrogen bond, confirming the site of protonation is the primary amine and its interaction with the chloride counter-ion.

-

Conformation: Reveals the puckering of the oxetane ring and the rotational angle of the pyridine ring relative to the oxetane.

| Parameter | Expected Value | Crystallographic Data (Example) |

| Stoichiometry | 1:1 Amine:HCl | Confirmed 1:1 ratio in the asymmetric unit |

| Site of Protonation | Primary Amine | Electron density confirms H atoms on the primary N |

| N···Cl⁻ distance | ~3.0 - 3.3 Å | Measured at 3.15 Å, indicative of a strong H-bond |

| Oxetane C-O bond length | ~1.44 Å | Measured at 1.442(2) Å and 1.439(2) Å |

Conclusion

The structural elucidation of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride is achieved through a synergistic and orthogonal workflow. High-resolution mass spectrometry establishes the elemental formula, while FTIR confirms the key functional groups and the presence of the ammonium salt. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the proton and carbon framework and, most critically, establishes the connectivity between the pyridine and oxetane rings. Finally, single-crystal X-ray crystallography provides irrefutable, high-resolution 3D structural evidence, confirming the atomic arrangement, the site of protonation, and the ionic interaction with the chloride counter-ion. Following this rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, a non-negotiable requirement in the field of drug development.[1][3]

References

-

Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery? Patsnap Synapse. [Link]

-

Analytical Community. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from Analytical Community. [Link]

-

Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from Improved Pharma. [Link]

-

American Laboratory. (2022, April 15). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Retrieved from American Laboratory. [Link]

-

Chemistry World. (2020, September 1). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved from Chemistry World. [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from Migration Letters. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [Link]

-

ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from ResolveMass. [Link]

-

NIH National Library of Medicine. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from PMC. [Link]

-

IJEI Journal. (2022). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. International Journal of Engineering Inventions, 11(10), 197-201. [Link]

-

Drug Discovery News. (2025, December 15). The power of structure-based drug design. Retrieved from Drug Discovery News. [Link]

-

RSC Publishing. (n.d.). SPECTROSCOPIC AND THERMODYNAMIC STUDIES OF PYRIDINE COMPOUNDS. Retrieved from RSC Publishing. [Link]

-

Bruker. (n.d.). Structure Analysis. Retrieved from Bruker. [Link]

-

Millersville University. (n.d.). IR: amines. Retrieved from Millersville University website. [Link]

-

University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from University of Glasgow. [Link]

-

Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from Chemistry LibreTexts. [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from San Diego State University. [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from EPFL. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from YouTube. [Link]

-

Spectroscopy Solutions. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Spectroscopy Solutions. [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from Spectroscopy Online. [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from Spectroscopy Online. [Link]

-

Taylor & Francis Online. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

Sources

- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 2. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Analysis | Bruker [bruker.com]

- 4. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.rigaku.com [resources.rigaku.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]

- 8. ijeijournal.com [ijeijournal.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. longdom.org [longdom.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. epfl.ch [epfl.ch]

- 24. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride CAS number

Title: In-Depth Technical Guide: 3-(Pyridin-3-yl)oxetan-3-amine Hydrochloride in Modern Drug Discovery

Executive Summary The integration of sp³-rich, three-dimensional scaffolds is a cornerstone of contemporary medicinal chemistry. 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride is a highly versatile, bifunctional building block that perfectly aligns with this paradigm. By acting as a bioisostere for gem-dimethyl groups or carbonyls, this oxetane derivative offers profound improvements in aqueous solubility, metabolic stability, and membrane permeability. This guide dissects the physicochemical causality behind its utility and provides a field-proven, self-validating synthetic methodology for its preparation.

Chemical Identity & Physicochemical Profiling

The compound exists primarily as a free base or a dihydrochloride salt, the latter being preferred for long-term stability, handling, and resistance to oxidation[1].

-

Chemical Name: 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride

-

CAS Number (Dihydrochloride): 2007917-04-4[1]

-

CAS Number (Free Base): 1393531-98-0[2]

The structural architecture consists of a highly strained, four-membered oxetane ring substituted at the C3 position with both a primary amine and a pyridine ring. This creates a compact, polar, and rigid vector ideal for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis.

Table 1: Physicochemical Properties & Causality

| Property | Value | Causality / Impact in Drug Design |

| Molecular Formula | C8H10N2O • 2HCl | Defines the stoichiometry of the stable dihydrochloride salt[1]. |

| Molecular Weight | 150.18 g/mol (Base) | Low MW ensures high ligand efficiency (LE) in fragment screens. |

| LogP (estimated) | ~0.2 to 0.5 | The polar oxetane oxygen drastically lowers lipophilicity compared to a gem-dimethyl analog, preventing non-specific protein binding[3]. |

| Amine pKa | ~7.2 | The inductive (-I) effect of the oxetane oxygen lowers the basicity of the primary amine, increasing the fraction of unprotonated species at physiological pH[4]. |

The Bioisosteric Rationale: Why Oxetanes?

The strategic replacement of flat, sp²-hybridized systems or highly lipophilic alkyl groups with oxetanes is driven by specific physicochemical causalities[3].

-

Modulation of Basicity: The highly electronegative oxygen atom within the strained four-membered ring exerts a strong inductive electron-withdrawing (-I) effect[4]. This effect propagates through the sigma framework, pulling electron density away from the adjacent primary amine. Consequently, the pKa of the amine is reduced by approximately 2 to 3 units compared to a standard tert-alkyl amine[3].

-

Permeability Enhancement: Because the pKa is shifted closer to physiological pH (7.4), a larger fraction of the molecule exists in the neutral, unprotonated state in vivo. This directly translates to enhanced passive membrane permeability and improved oral bioavailability[5].

-

Metabolic Stability: The oxetane ring is surprisingly robust against oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to standard alkyl chains, acting as a metabolic shield for the adjacent amine[6].

Fig 1. Physicochemical causality tree illustrating the bioisosteric benefits of the oxetane motif.

Synthetic Methodology: The Ellman Sulfinamide Route

Synthesizing 3-substituted oxetan-3-amines presents a unique challenge: the inherent ring strain of oxetan-3-one makes it highly susceptible to ring-opening or unwanted aldol condensations under standard imine formation conditions[7]. To circumvent this, the industry standard employs Ellman's auxiliary (tert-butanesulfinamide)[5].

Expert Insight: While Ellman's auxiliary is classically used for chiral induction, its deployment here on a symmetrical, achiral ketone (oxetan-3-one) is purely for chemoselectivity [8]. The resulting sulfinyl imine is highly resistant to enolization and perfectly primed for clean nucleophilic addition.

Fig 2. Synthetic workflow for 3-(pyridin-3-yl)oxetan-3-amine via Ellman's auxiliary.

Step-by-Step Protocol: Synthesis of 3-(Pyridin-3-yl)oxetan-3-amine Dihydrochloride

Phase 1: Imine Condensation

-

Setup: Charge a flame-dried, argon-purged flask with oxetan-3-one (1.0 eq) and 2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF (0.5 M).

-

Activation: Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) dropwise at room temperature.

-

Causality: Ti(OEt)4 serves a dual purpose. It acts as a mild Lewis acid to activate the ketone without triggering oxetane ring-opening, and it acts as an irreversible water scavenger to drive the condensation equilibrium forward[9].

-

-

Validation: Stir for 12-18 hours. The reaction is self-validating via TLC/LC-MS; complete consumption of the ketone indicates successful imine formation. Quench with brine, filter through a Celite pad to remove precipitated TiO₂ salts, and concentrate the organic layer.

Phase 2: Nucleophilic Addition

-

Metallation: In a separate flame-dried flask, dissolve 3-bromopyridine (1.2 eq) in anhydrous THF and cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.2 eq) dropwise.

-

Self-Validation: A distinct color change (typically deep yellow/orange) confirms the successful halogen-metal exchange and formation of 3-pyridyllithium.

-

-

Addition: Dissolve the crude sulfinyl imine from Phase 1 in minimal THF and add it dropwise to the 3-pyridyllithium solution at -78 °C.

-

Completion: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Phase 3: Deprotection and Salt Formation

-

Cleavage: Dissolve the isolated sulfinamide adduct in methanol and cool to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (5.0 eq)[5].

-

Causality: The highly acidic conditions rapidly cleave the labile N-S bond, releasing the free primary amine and generating volatile sulfur byproducts[5].

-

-

Precipitation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether.

-

Self-Validation: The 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride will crash out as a highly crystalline, hygroscopic solid. This precipitation acts as a self-purifying step, leaving lipophilic impurities in the ether supernatant.

-

Downstream Applications in Medicinal Chemistry

The resulting 3-(pyridin-3-yl)oxetan-3-amine hydrochloride is primed for immediate deployment in library synthesis. The primary amine is an excellent nucleophile for standard amide couplings (using HATU/DIPEA or EDC/HOBt) to generate novel amide bioisosteres[10]. Furthermore, the pyridine ring offers a secondary vector for late-stage functionalization, such as Minisci reactions or N-oxidation, allowing medicinal chemists to rapidly explore uncharted chemical space and secure novel intellectual property[6].

References[1] Chemical Substance Information: 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride, NextSDS. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsFOmoon9XebwbvrZZO30kHkW3HI_BNAE6OXUlr9SRHaWDnsHHiYs37LSCGOWONFyJy0kkcyke6QGJz_GoBdKAFPH_0BT-Q2lvBtNEvFalZhx0t7dmPsbpeUgWjeiUoK03KisqGpIaNyQrpw_JpjclpLipsDHAyzVg0tnVCiXiJQ2zMNMB2uqHrLKtsE1CTbhlQlQ=[2] 3-(Pyridin-3-yl)oxetan-3-amine | C8H10N2O | CID ... - PubChem - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRjwDTTc1X4M2nD_sWL3vFt20ZBM9yGNIcbEaS4Mtb0y_Zl3b1JVuvDnSkbAjLMach9lrjBpALn9Or4fj3K_dUSxC9OGFtPR9qbi1TGca3eQx9ugdU7mVH6y7cIiJL4wwl1JgM_aUvsBaJhJk=[6] Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach, Enamine. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO1F7H9OcYF1D-FnVsM2Ar_pEiETOZw25KSvjERP_muQw9gI-U-Dj1iW-7ojBRfYD_h9KFMV_Danos-UD4SGylsGGic9e-_oUrXNETzwXKPmvjd_RjMqxkY9gr3PR2DXOmcgrzYIdSKHMt-AC31pmsRNeNLBGrq8MULmbmZktPaI4Wb1u1wNmlGlolVKTP6KXhD9YMtX-pZgjAQbbNwZ4F8IUTkV8mx4yQbd0gooT5j5CDUnojW7uzwhx4hyJtLcXHKJd371wK1W-Xm5w=[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry, Chemical Reviews - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLZuIhF1IJd5E6E5-q7rt5hVajzg7JhNTqInzeN_nunZ-1qsvHU3TPIfRsoTxq6-BGGAX9GpOYskH1OBQAtUg-eZvhzVfpmnUcfmc81QKJ_PgMkVr4IBCLS-78amRn8kw95lwg34VDh4vNq2wlsg==[7] An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications, Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2m57GtWzlRPkD3dXPoXCMnkRt-I2ZKBADG7CzNUZTAqcm5SxlWrrp5gtSizqfYaS7mnfXsm1AMrcTksTSbKajwt9WzEbXd3Nvn8ss9EGrOi0LBx_zxaU3tlGaPumnOiSZeUPcy4FVwwwnXmpiK_HAMNnUARA4i1Ff6STUbKPFnNrw1QdTVAhMY-C-lylTzCQvOYEG_gtAP7WfPZieiF79s6iL9LWfnUkXNO43[4] 1-(3-Methyloxetan-3-yl)ethan-1-amine|C6H13NO, Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHphrk6IojqGhDcq4lBKGuGFHAVZMmkQExhSrWpMYfWDxlurXRnjCQz7lehl6oEcCOiVjC04zb8-ecJNfvUTQfrDyv8iV743hVRTibCTlp5thAd-7yznxgKRAadX91ZFCDxejQp[8] UC San Diego Electronic Theses and Dissertations, eScholarship. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyexzOdxCHR-Z5UKg_oDGIif4ZEwCJw6fF-XW_tgW_xaYYE2jDw5ibbXPgcaf82sOdB0XOjLZdhe0E-kQPE3j-Qv72eUV0waREpfapiTknxqBJAFPw2EMuJizJEUCq8bOu7BePpJG-mOi2h6tgJol0vb7EqA==[10] Development of Oxetane Modified Building Blocks for Peptide Synthesis, Rsc.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ8CysX1kyteYXjfWPF_4cBw3KRmIzhi3jSkkgIff_PR0F9A_fnjd2FBQ7JKPae1L8Xv1v-9AaGEpyV6gBc8MO1bVYuVUAdq0h0cACpWREwPCO_SM8vbMKRHdk1-KG3qfzO3rKNfTQP5V-bWufvHXxfl0TkW85Fw==[9] US20230365542A1 - Selective Agonists of 5-HT2A Receptor and Methods of Use, Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnyLyESgijVy468oVfSaT4kXA6suwwEmQi0f29r-Gp1nkgp943l-pZrCfAOPcd1rdkp-0M6CAvoqB0fJE7eZ0cMgUjsqOJ4gwZGXB3rkUWMGRFnTN1z32s49fsxd98kyb5AoPl_ULlfl-JNTia-g==[5] Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1, Journal of Medicinal Chemistry - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIDx_DLSmhMjTqcksx9NnUgm0X8t3-6xgZFDTDAs_mtXdSSrIVMyxAbj10zCWqlQwtWBNIJbCgTYf_DXS-vQ0tXKHMnoDBqi2_sYi7i9U1WOtVHWCZqQrpJ2nnAj63UPD-4je-jDQFVPCH_fdXAuM=

Sources

- 1. nextsds.com [nextsds.com]

- 2. 3-(Pyridin-3-yl)oxetan-3-amine | C8H10N2O | CID 72217156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(3-Methyloxetan-3-yl)ethan-1-amine|C6H13NO [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. escholarship.org [escholarship.org]

- 9. US20230365542A1 - Selective Agonists of 5-HT2A Receptor and Methods of Use - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

Physicochemical Profiling and Molecular Weight Determination of 3-(Pyridin-3-yl)oxetan-3-amine Hydrochloride

Abstract: In modern drug discovery, the incorporation of highly polar, sp³-rich motifs like the oxetane ring is a proven strategy to enhance metabolic stability and aqueous solubility. 3-(Pyridin-3-yl)oxetan-3-amine is a critical building block in this paradigm. However, the presence of multiple basic centers in this molecule necessitates rigorous physicochemical profiling to determine its exact salt stoichiometry. This technical whitepaper provides an in-depth analysis of the molecular weight, structural properties, and orthogonal analytical workflows required to validate the hydrochloride salt forms of this compound.

Structural Elucidation and Stoichiometric Variance

The core organic framework of 3-(Pyridin-3-yl)oxetan-3-amine (Chemical Formula: C8H10N2O ) consists of a pyridine ring directly bonded to an oxetane ring bearing a primary amine.

From a physicochemical standpoint, this molecule possesses two distinct basic centers:

-

The Primary Amine: Attached to the electron-withdrawing oxetane ring, yet still highly basic due to its aliphatic nature.

-

The Pyridine Nitrogen: An aromatic basic center with a typical pKa around 5.2.

Because both nitrogen atoms can be readily protonated, the compound is rarely utilized as a free base due to stability and handling concerns. Instead, it is synthesized and supplied as a hydrochloride salt. While a monohydrochloride form is theoretically possible, the standard commercial and synthetically isolated form is the dihydrochloride salt (CAS: 2007917-04-4)[1][2].

Quantitative Molecular Weight Data

Understanding the exact molecular weight requires distinguishing between the free base, the monohydrochloride, and the dihydrochloride forms. The table below summarizes the calculated monoisotopic masses and average molecular weights for these entities.

| Chemical Entity | Molecular Formula | Exact Mass (Monoisotopic) | Average Molecular Weight | CAS Number |

| Free Base | C8H10N2O | 150.0793 Da | 150.18 g/mol | 1393531-98-0 |

| Monohydrochloride | C8H10N2O⋅HCl | 186.0560 Da | 186.64 g/mol | N/A |

| Dihydrochloride | C8H10N2O⋅2HCl | 222.0327 Da | 223.10 g/mol | 2007917-04-4 |

Data supported by [3] and [2].

Analytical Methodology: Orthogonal Molecular Weight Validation

Relying solely on vendor labels for salt stoichiometry can lead to catastrophic molarity errors in high-throughput screening (HTS) or downstream synthesis. To ensure scientific integrity, the molecular weight of the hydrochloride salt must be verified using a self-validating, orthogonal analytical workflow.

The system below pairs Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to validate the organic free base, with Argentometric Titration to quantify the inorganic chloride counterions.

Figure 1: Orthogonal analytical workflow for molecular weight and salt stoichiometry validation.

Step-by-Step Experimental Protocol

This protocol is designed with internal causality—every step is explicitly chosen to prevent degradation of the highly strained oxetane ring while ensuring accurate mass determination.

Phase 1: Organic Base Mass Confirmation via LC-HRMS

-

Sample Preparation: Dissolve 1.0 mg of the salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) without acidic modifiers.

-

Causality: The oxetane ring is susceptible to acid-catalyzed ring-opening. Using a neutral, highly protic solvent mixture ensures complete dissolution of the polar salt without degrading the strained four-membered ether[4].

-

-

Ionization Strategy: Inject 1 µL into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer operating in positive ion mode.

-

Causality: Soft ionization (ESI) is critical here. Hard ionization techniques (like EI) would fragment the oxetane ring, making the parent ion undetectable. ESI preserves the intact molecule.

-

-

Data Acquisition & Validation: Extract the chromatogram for the theoretical [M+H]+ ion.

-

Self-Validation: The detection of an exact mass of m/z 151.08660 confirms the presence of the intact C8H10N2O organic core[5].

-

Phase 2: Salt Stoichiometry via Argentometric Titration

-

Sample Preparation: Dissolve an accurately weighed 50.0 mg sample of the bulk powder in 50 mL of deionized water.

-

Titration: Add 1 mL of 5% potassium chromate ( K2CrO4 ) indicator. Titrate with standardized 0.1 M Silver Nitrate ( AgNO3 ) until a permanent reddish-brown precipitate of silver chromate forms.

-

Causality: Mass spectrometry cannot reliably quantify inorganic chloride counterions due to their low mass and negative charge state in a predominantly positive-ion workflow. The Mohr titration provides a highly accurate, direct molar quantification of the chloride content.

-

-

Calculation & Final Validation: Calculate the moles of chloride per mole of organic base. A 2:1 ratio confirms the dihydrochloride form, validating the bulk molecular weight as 223.10 g/mol [2].

Practical Implications in Drug Design

The exact molecular weight and salt form of 3-(Pyridin-3-yl)oxetan-3-amine are not mere trivia; they dictate the compound's behavior in formulation and synthesis.

When utilized as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane ring significantly lowers lipophilicity (LogP) and increases aqueous solubility. By isolating this compound as a dihydrochloride salt (MW: 223.10), chemists lock the volatile and potentially reactive free amine into a stable, crystalline solid. This prevents spontaneous dimerization or oxidation during long-term storage, ensuring that precisely calculated molar equivalents are added during subsequent amide coupling or reductive amination reactions.

References

-

PubChem - NIH. "3-(Pyridin-3-yl)oxetan-3-amine | C8H10N2O | CID 72217156." National Center for Biotechnology Information. Available at:[Link]

-

ChemUniverse. "3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride [P54856]." Available at:[Link]

-

PubChemLite. "3-(pyridin-3-yl)oxetan-3-amine dihydrochloride (C8H10N2O)." Luxembourg Centre for Systems Biomedicine. Available at:[Link]

-

NextSDS. "3-(pyridin-3-yl)oxetan-3-amine dihydrochloride — Chemical Substance Information." Available at:[Link]

-

American Chemical Society (ACS). "Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters." Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride [P54856] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. 3-(Pyridin-3-yl)oxetan-3-amine | C8H10N2O | CID 72217156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride (C8H10N2O) [pubchemlite.lcsb.uni.lu]

Physicochemical Profiling and Solubility Evaluation of 3-(Pyridin-3-yl)oxetan-3-amine Hydrochloride

Executive Summary

In contemporary medicinal chemistry, the shift toward sp³-rich, three-dimensional scaffolds has driven the adoption of novel structural motifs to overcome the high attrition rates associated with poor pharmacokinetics. 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride (and its dihydrochloride variant) represents a highly strategic building block. By fusing a basic pyridine ring, a primary amine, and a highly polar oxetane ring, this compound presents a unique physicochemical profile.

This whitepaper provides an authoritative framework for evaluating the solubility of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride. It details the structural causality behind its dissolution behavior, outlines expected solubility metrics, and provides rigorously validated experimental protocols for thermodynamic and kinetic solubility determination.

Structural Causality: The Mechanistic Drivers of Solubility

To accurately evaluate and utilize 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride, researchers must understand how its distinct structural modules dictate solvent interactions.

The Oxetane Motif: A Polarity Amplifier

The incorporation of an oxetane ring at the 3-position is not merely a structural novelty; it is a profound modulator of physicochemical properties. When compared to traditional gem-dimethyl or carbonyl isosteres, the oxetane motif significantly reduces lipophilicity (LogP) and enhances aqueous solubility. The oxygen atom within the strained four-membered ring acts as a potent, localized hydrogen-bond acceptor. Furthermore, the oxetane ring alters the molecular dipole and reduces the desolvation energy required for the molecule to transition from a solid crystal lattice into an aqueous medium .

Dual Basic Centers and Salt Formation

The free base of 3-(Pyridin-3-yl)oxetan-3-amine (CAS: 1393531-98-0) features two distinct ionizable centers:

-

The Pyridine Nitrogen: A weakly basic center with an estimated pKa of ~5.2.

-

The Primary Amine: A strongly basic center attached to the oxetane ring, with an estimated pKa of ~9.0 - 9.5.

Because the free base has limited aqueous solubility, the compound is predominantly synthesized and utilized as a hydrochloride or dihydrochloride salt (CAS: 2007917-04-4) . The salt form dramatically lowers the crystal lattice energy and provides immediate hydration upon contact with aqueous media.

pH-Dependent Ionization Pathway

The solubility of this compound is highly pH-dependent. In the acidic environment of the stomach (pH 1.2), both basic centers are protonated, resulting in maximum solubility. At physiological pH (7.4), the primary amine remains protonated while the pyridine ring is largely neutral, leading to a slight reduction in overall solubility.

Figure 1: pH-dependent ionization cascade of the dihydrochloride salt in aqueous media.

Quantitative Data Presentation: Expected Solubility Profile

Due to the proprietary nature of specific preclinical data, the exact empirical solubility of 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride can vary slightly based on polymorphic form and exact stoichiometric ratios of HCl. However, based on the structural causality outlined above, Table 1 synthesizes the expected solubility ranges critical for formulation and assay development.

Table 1: Expected Solubility Profile of 3-(Pyridin-3-yl)oxetan-3-amine Dihydrochloride

| Solvent System | Expected Solubility Range | Mechanistic Rationale |

| Deionized Water | > 50 mg/mL | High polarity of the oxetane oxygen combined with the ionic nature of the dihydrochloride salt drives rapid hydration. |

| SGF (pH 1.2) | > 50 mg/mL | Complete protonation of both the pyridine and primary amine nitrogen atoms maximizes ion-dipole interactions with water. |

| PBS (pH 7.4) | 15 - 30 mg/mL | The primary amine remains protonated, but the pyridine ring is neutral, slightly reducing overall aqueous solvation capacity. |

| DMSO | > 100 mg/mL | Excellent solvation of polar organic salts; standard vehicle for in vitro high-throughput screening assays. |

| Methanol | 20 - 50 mg/mL | A protic solvent capable of forming strong hydrogen bonds with the oxetane oxygen and amine protons. |

Experimental Protocols: Self-Validating Solubility Workflows

To ensure scientific integrity, solubility cannot be estimated; it must be empirically determined using self-validating systems. The following protocols detail the methodology for determining the thermodynamic equilibrium solubility of the compound.

Protocol A: Thermodynamic Equilibrium Solubility (Saturation Shake-Flask Method)

The Saturation Shake-Flask (SSF) method remains the gold standard for thermodynamic solubility. Continuous, aggressive agitation can lead to the formation of supersaturated states or colloidal suspensions that artificially inflate apparent solubility. As established by Baka et al., separating the kinetic dissolution phase (stirring) from the equilibrium phase (sedimentation) ensures the sampled supernatant represents a true thermodynamic equilibrium .

Reagents & Equipment:

-

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride (API)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Thermostated orbital shaker

-

Ultracentrifuge

-

HPLC-UV system

Step-by-Step Methodology:

-

Excess Solid Addition: Weigh approximately 10 mg of the API into a 2 mL glass HPLC vial.

-

Buffer Introduction: Add 1.0 mL of PBS (pH 7.4) to the vial. Ensure that a visible excess of solid remains. If the solid dissolves completely, add additional API in 5 mg increments until a persistent suspension is achieved.

-

Kinetic Dissolution Phase: Seal the vial and place it in a thermostated orbital shaker at 37°C. Agitate at 300 RPM for exactly 6 hours . Causality: This duration provides sufficient kinetic energy to overcome the crystal lattice energy and reach saturation.

-

Equilibrium Sedimentation Phase: Turn off the agitation and allow the vial to rest undisturbed at 37°C for 18 hours . Causality: This allows micro-particulates and transient supersaturated colloids to precipitate, ensuring the supernatant reflects true thermodynamic equilibrium.

-

Phase Separation: Carefully transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet any remaining undissolved solids.

-

Self-Validation (pH Check): Measure the pH of the supernatant. Critical Step: Because the API is a hydrochloride salt, dissolving large quantities can acidify the buffer. If the pH has shifted by more than 0.1 units, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer or less excess solid.

-

Quantification: Dilute the supernatant appropriately (e.g., 1:100 in mobile phase) and quantify the concentration using a validated HPLC-UV method against a known standard curve.

Figure 2: Standardized Saturation Shake-Flask (SSF) workflow for thermodynamic solubility.

Protocol B: Kinetic Solubility (Solvent-Shift Method)

For early-stage drug discovery where API quantities are limited, kinetic solubility provides a rapid estimate of how the compound behaves when transitioning from a DMSO stock into an aqueous assay buffer.

-

Stock Preparation: Prepare a 10 mM stock solution of the API in 100% DMSO.

-

Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4) in a 96-well clear-bottom plate. Ensure the final DMSO concentration remains constant (typically 1% v/v) across all wells.

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Nephelometric Detection: Read the plate using a nephelometer or measure absorbance at 620 nm. The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering (precipitation) is detected compared to the blank.

References

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry[Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Journal of Pharmaceutical and Biomedical Analysis[Link]

-

3-(Pyridin-3-yl)oxetan-3-amine (Compound Summary) PubChem, National Institutes of Health[Link]

Methodological & Application

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride synthesis protocol

An in-depth technical guide designed for synthetic chemists and drug development professionals, detailing the robust synthesis of 3-(pyridin-3-yl)oxetan-3-amine hydrochloride.

Strategic Rationale & Chemical Context

The oxetane ring has emerged as a privileged structural motif in modern medicinal chemistry. Acting as a robust[1], oxetane incorporation frequently improves aqueous solubility, reduces lipophilicity (logD), and enhances metabolic stability against cytochrome P450 enzymes. Specifically, 3-aryl-3-aminooxetanes are highly valued as rigidified, polar scaffolds in lead optimization.

This protocol details a highly reproducible, three-step synthesis of 3-(pyridin-3-yl)oxetan-3-amine hydrochloride. The methodology relies on the foundational chemistry of [2], specifically adapted to overcome the inherent instability of the highly strained oxetan-3-one system[3].

Mechanistic Insights: The "Why" Behind the Workflow

As a synthetic scientist, understanding the causality behind reagent selection is critical for troubleshooting, scaling, and adapting protocols:

-

Imine Formation via Ellman's Auxiliary: Oxetan-3-one is highly volatile, water-soluble, and prone to aldol-type self-condensation. Attempting direct condensation with standard amines often results in polymerization or poor yields. The use of 2-methylpropane-2-sulfinamide in the presence of [4]. Ti(OEt)₄ acts as a Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium. The resulting bulky tert-butylsulfinyl group shields the imine, preventing enolization and directing the subsequent nucleophilic attack.

-

Organolithium Addition at Cryogenic Temperatures: The synthesis requires the generation of 3-pyridyllithium via halogen-lithium exchange from 3-bromopyridine using n-butyllithium. This organometallic species is highly reactive. Performing the addition at strictly -78 °C is mandatory to suppress side reactions (such as dimerization or nucleophilic attack on the oxetane ether oxygen) and to ensure a clean[3].

-

Anhydrous Deprotection: The tert-butylsulfinyl group is acid-labile. Treatment with anhydrous 4M HCl in dioxane smoothly cleaves the N-S bond. Using anhydrous conditions prevents the hydrolytic ring-opening of the strained oxetane, precipitating the target compound directly as a highly pure, bench-stable hydrochloride salt[5].

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric ratios, optimal conditions, and expected yields for the three-stage synthesis.

Table 1: Reaction Conditions and Stoichiometry

| Reaction Stage | Reagent / Material | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| 1. Condensation | Oxetan-3-one | 1.0 | 50 °C | 5.0 | 80 - 85% |

| tert-Butylsulfinamide | 1.0 | ||||

| Ti(OEt)₄ | 2.0 | ||||

| 2. 1,2-Addition | Oxetan-3-sulfinimine | 1.0 | -78 °C | 1.0 | 75 - 90% |

| 3-Bromopyridine | 1.5 | ||||

| n-BuLi (1.6 M in hexanes) | 1.4 | ||||

| 3. Deprotection | Sulfinamide Adduct | 1.0 | 20 °C | 2.0 | > 95% |

| 4M HCl in Dioxane | 5.0 |

Experimental Workflow Visualization

Workflow for the synthesis of 3-(pyridin-3-yl)oxetan-3-amine hydrochloride via sulfinimine chemistry.

Step-by-Step Methodologies

Step 1: Synthesis of N-(Oxetan-3-ylidene)-2-methylpropane-2-sulfinamide

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve oxetan-3-one (1.0 equiv) and 2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous THF (approx. 0.4 M concentration).

-

Activation: Add Titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature via syringe.

-

Reaction: Heat the mixture to 50 °C and stir for 5 hours[4]. The solution will turn slightly yellow.

-

Workup: Cool the reaction to room temperature and pour it vigorously into an equal volume of saturated aqueous NaCl solution. A heavy white precipitate of titanium dioxide (TiO₂) will form immediately.

-

Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

-

Isolation: Separate the organic layer, extract the aqueous layer once more with EtOAc, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure sulfinimine as a slightly volatile oil.

Step 2: Synthesis of N-(3-(Pyridin-3-yl)oxetan-3-yl)-2-methylpropane-2-sulfinamide

-

Lithiation: In a separate flame-dried flask under nitrogen, dissolve 3-bromopyridine (1.5 equiv) in anhydrous THF (0.15 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Exchange: Add n-butyllithium (1.6 M in hexanes, 1.4 equiv) dropwise over 10 minutes. Stir the resulting dark solution at -78 °C for exactly 1.0 hour to ensure complete halogen-lithium exchange[4].

-

Addition: Dissolve the oxetan-3-sulfinimine (1.0 equiv, from Step 1) in a minimal amount of anhydrous THF. Add this solution dropwise to the 3-pyridyllithium mixture, strictly maintaining the internal temperature at -78 °C.

-

Quench: Stir for 1 hour at -78 °C, then quench the reaction cold by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient) to obtain the intermediate sulfinamide.

Step 3: Deprotection to 3-(Pyridin-3-yl)oxetan-3-amine Hydrochloride

-

Solvation: Dissolve the purified N-(3-(pyridin-3-yl)oxetan-3-yl)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous Methanol (0.2 M).

-

Cleavage: Add 4M HCl in Dioxane (5.0 equiv) dropwise at room temperature. Stir the reaction for 2 hours. The reaction progress can be monitored by LC-MS (disappearance of the sulfinamide mass).

-

Precipitation: Once complete, concentrate the reaction mixture under reduced pressure to remove all volatiles (including the cleaved methyl tert-butylsulfinate byproduct).

-

Trituration: Triturate the resulting crude solid with cold diethyl ether to remove lipophilic impurities. Filter and dry the solid under high vacuum to afford 3-(pyridin-3-yl)oxetan-3-amine hydrochloride as a highly pure, off-white powder.

References

-

Hamzik, P. J.; Brubaker, J. D. Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 2010, 12(5), 1116–1119.[Link]

-

Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 2010, 110(6), 3600–3740.[Link]

-

Wuitschik, G.; Rogers-Evans, M.; Müller, K.; et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246.[Link]

Sources

- 1. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. WO2017065473A1 - Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]

Application Note: Stereoselective and Scalable Synthesis of 3-(Pyridin-3-yl)oxetan-3-amine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic causality, scalable protocol design, and self-validating isolation techniques.

Introduction & Strategic Rationale

The integration of the oxetane ring into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. As a metabolically stable, sp³-rich bioisostere for carbonyls and gem-dimethyl groups, the oxetane moiety improves aqueous solubility and modulates chemical topology by providing distinct exit vectors compared to planar amides[1]. Furthermore, the highly electronegative oxetane oxygen exerts a strong inductive electron-withdrawing effect, which favorably lowers the pKa of the adjacent amine, thereby reducing non-specific binding and improving membrane permeability[2].

Synthesizing 3-aryl-3-aminooxetanes, such as 3-(pyridin-3-yl)oxetan-3-amine , presents a unique synthetic challenge. Direct condensation of oxetan-3-one with ammonia or simple primary amines typically yields unstable imines that are prone to rapid hydrolysis or polymerization. To circumvent this, the following protocol leverages Ellman’s sulfinamide chemistry. This approach provides a robust, isolable sulfinimine intermediate that cleanly directs the 1,2-addition of organolithium reagents without competitive enolization or ring-opening[3].

Quantitative Data: Reaction Parameters

The following table summarizes the stoichiometric parameters and material requirements for the three-step synthetic workflow.

| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Functional Role |

| 1 | Oxetan-3-one | 72.06 | 1.00 | Electrophilic Core / Starting Material |

| 1 | 2-Methylpropane-2-sulfinamide | 121.18 | 1.00 | Amine Source / Protective Auxiliary |

| 1 | Titanium(IV) ethoxide | 228.11 | 2.00 | Lewis Acid / Dehydrating Agent |

| 2 | 3-Bromopyridine | 158.00 | 1.50 | Aryl Nucleophile Precursor |

| 2 | n-Butyllithium (1.6M in hexanes) | 64.06 | 1.40 | Halogen-Metal Exchange Agent |

| 3 | 4M HCl in 1,4-Dioxane | 36.46 | 5.00 | Deprotecting Agent / Salt Former |

Synthetic Workflow Visualization

Synthetic workflow for 3-(Pyridin-3-yl)oxetan-3-amine HCl via Ellman's sulfinamide chemistry.Experimental Protocols & Mechanistic Causality

General Precautions: All organometallic steps must be executed in oven-dried glassware under a positive pressure of ultra-high-purity Argon or Nitrogen. Anhydrous THF must be freshly distilled or drawn from a solvent purification system.

Step 1: Synthesis of Oxetan-3-tert-butylsulfinimine

-

Initialization: To a round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 equiv) and 2-methylpropane-2-sulfinamide (1.0 equiv). Dissolve the reagents in anhydrous THF to achieve a 0.4 M concentration.

-

Activation: Add Titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature.

-

Causality: Oxetan-3-one is sterically hindered and electronically deactivated compared to acyclic ketones. Ti(OEt)₄ acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger to drive the equilibrium toward the imine[3].

-

-

Reaction: Heat the reaction mixture to 50 °C and stir for 5 hours. The solution will adopt a characteristic pale yellow hue indicating imine formation.

-

Workup & Isolation: Pour the mixture into a rapidly stirring solution of saturated aqueous NaCl (brine).

-

Causality: Aqueous workups with titanium often form intractable emulsions. Brine forces the rapid hydrolysis of titanium species into a dense, insoluble TiO₂ precipitate.

-

-

Filter the thick white suspension through a pad of Celite. Wash the filter cake generously with EtOAc to prevent product entrapment. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the sulfinimine.

Step 2: Synthesis of N-(3-(Pyridin-3-yl)oxetan-3-yl)-2-methylpropane-2-sulfinamide

-

Metalation: In a separate, oven-dried Schlenk flask, dissolve 3-bromopyridine (1.5 equiv) in anhydrous THF (0.2 M) and cool to strictly -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.6 M in hexanes, 1.4 equiv) dropwise down the side of the flask. Stir for 1 hour.

-

Causality: Maintaining -78 °C is critical. At higher temperatures, the resulting 3-pyridyllithium species is prone to decomposition, unwanted nucleophilic attacks, or dimerization.

-

-

Addition: Dissolve the oxetan-3-tert-butylsulfinimine (from Step 1, 1.0 equiv) in a minimal volume of anhydrous THF. Add it dropwise to the organolithium solution at -78 °C.

-

Propagation: Stir the reaction for 2 hours at -78 °C, then remove the cooling bath and allow the mixture to slowly warm to room temperature.

-

Quench & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Causality: The mild acidity of NH₄Cl neutralizes the highly basic alkoxide/amide intermediates without hydrolyzing the newly formed, acid-sensitive sulfinamide linkage.

-

-

Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, EtOAc/Hexanes gradient) to isolate the intermediate.

Step 3: Synthesis of 3-(Pyridin-3-yl)oxetan-3-amine Dihydrochloride

-

Deprotection: Dissolve the purified sulfinamide intermediate in a 1:1 mixture of Methanol and EtOAc (0.1 M). Cool the solution to 0 °C in an ice bath.

-

Cleavage: Slowly add HCl (4.0 M solution in 1,4-dioxane, 5.0 equiv). Remove the ice bath and stir the reaction at room temperature for 1–2 hours.

-

Causality: Anhydrous HCl cleanly cleaves the sulfinyl group, releasing volatile sulfinyl chloride/ester byproducts. This method is highly validated for the synthesis of related heterocyclic oxetane amines without degrading the oxetane ring[4].

-

-

Self-Validating Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether.

-

Causality: The target 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride is highly polar and insoluble in ether, causing it to precipitate. Conversely, the cleaved tert-butylsulfinyl byproducts are highly lipophilic and remain dissolved in the ether phase, providing a self-purifying isolation step that eliminates the need for reverse-phase chromatography.

-

-

Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford the target compound as a highly pure dihydrochloride powder.

Sources

Application Notes and Protocols for the Purification of 3-(Pyridin-3-yl)oxetan-3-amine Hydrochloride

Introduction: The Significance of Purity for a Novel Pharmaceutical Building Block

3-(Pyridin-3-yl)oxetan-3-amine and its hydrochloride salt are emerging as critical building blocks in modern medicinal chemistry. The strained oxetane ring is not merely a structural component; it often serves as a bioisostere for gem-dimethyl or carbonyl groups, enhancing metabolic stability and aqueous solubility of drug candidates.[1] The pyridine moiety provides a key hydrogen bond acceptor and a site for further chemical elaboration, making this compound a valuable scaffold in the design of novel therapeutics, including kinase inhibitors and antibacterial agents.[2][3]

Given its role as a precursor in drug development, the purity of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride is of paramount importance. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride, detailing robust protocols and the scientific rationale behind each step to ensure the highest degree of purity.

Understanding the Molecule and Potential Impurities

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride is a salt, typically a crystalline solid, formed from the reaction of the basic 3-(pyridin-3-yl)oxetan-3-amine with hydrochloric acid.[4] The presence of both a basic amine and a pyridine nitrogen introduces specific challenges and opportunities for purification.

Potential Impurities:

-

Starting Materials: Unreacted precursors from the synthesis, such as oxetan-3-one or precursors to the pyridine ring.[2]

-

Reaction Byproducts: Side-products from the synthetic route, which can vary significantly depending on the method of synthesis. Common synthetic routes involve nucleophilic addition to oxetan-3-one or cyclization of 1,3-diols.[2][5]

-

Di-hydrochloride Salt: The presence of two basic nitrogens (the exocyclic amine and the pyridine nitrogen) raises the possibility of forming a dihydrochloride salt.[6]

-

Solvent Residues: Residual solvents from the reaction or initial work-up.

-

Enantiomeric Impurities: If the synthesis is not stereospecific, the product will be a racemic mixture. For many pharmaceutical applications, separation of enantiomers is a critical step.

Purification Strategy: A Multi-faceted Approach

A robust purification strategy for 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride typically involves a combination of techniques to address the various potential impurities. The general workflow is outlined below.

Figure 1: General workflow for the purification of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride.

Detailed Protocols

Part 1: Initial Purification by Acid-Base Extraction

This initial step is crucial for removing non-basic organic impurities. The principle lies in the differential solubility of the amine in its free base and salt forms.[4]

Protocol:

-

Dissolution: Dissolve the crude 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride in a minimal amount of deionized water.

-

Basification: Cool the aqueous solution in an ice bath and slowly add a 2M aqueous solution of a strong base (e.g., sodium hydroxide) with stirring until the pH of the solution is >10. This will convert the hydrochloride salt to the free base, which may precipitate or form an oil.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. The free base is more soluble in organic solvents.[4]

-

Washing: Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution) to remove any residual water-soluble impurities and excess base.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the free base, 3-(Pyridin-3-yl)oxetan-3-amine.

Causality: This process effectively separates the basic amine from any neutral or acidic impurities that would remain in the aqueous layer. The choice of extraction solvent is critical; it should readily dissolve the free base but be immiscible with water.

Part 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[4] For amine hydrochlorides, a polar protic solvent or a mixture of solvents is often effective.[7]

Protocol:

-

Salt Formation: Dissolve the purified free base from Part 1 in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether).

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. Monitor the pH to ensure it becomes acidic. The hydrochloride salt should precipitate out of the solution.

-

Heating to Dissolve: Gently heat the mixture until all the solid dissolves. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator will promote crystallization. Slow cooling generally leads to larger, purer crystals.[4]

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Solvent Selection Table:

| Solvent System | Rationale |

| Isopropanol (IPA) | Good for dissolving the salt when hot and has lower solubility when cold. |

| Ethanol/Diethyl Ether | Ethanol dissolves the salt, and the addition of a less polar co-solvent like diethyl ether reduces the solubility, inducing crystallization. |

| Methanol | Can be effective, but the higher solubility of the salt may lead to lower yields. |

Part 3 (Optional): Chiral Separation by Preparative HPLC

For applications requiring a single enantiomer, chiral separation is necessary. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Protocol:

-

Column Selection: Choose a suitable chiral stationary phase. For amine compounds, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective.[8][9]

-

Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase for separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

-

Preparative Separation: Scale up the optimized analytical method to a preparative HPLC system.

-

Fraction Collection: Collect the fractions corresponding to each enantiomer.

-

Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the separated enantiomers.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of each fraction using the analytical chiral HPLC method.

Figure 2: Workflow for chiral separation of 3-(Pyridin-3-yl)oxetan-3-amine.

Purity Assessment and Characterization

The purity of the final product must be rigorously assessed using a combination of analytical techniques.

Analytical Methods for Purity Determination:

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a buffer) is commonly used.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any structural impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

| Elemental Analysis | To determine the elemental composition (C, H, N) and confirm the empirical formula. |

| Melting Point | A sharp melting point range is indicative of high purity. |

Expected Data for Purified 3-(Pyridin-3-yl)oxetan-3-amine Hydrochloride:

| Parameter | Expected Result |

| Purity (HPLC) | >98% (ideally >99.5%) |

| ¹H NMR | Spectrum consistent with the proposed structure, with no significant impurity peaks. |

| Mass Spectrum (ESI+) | [M+H]⁺ peak corresponding to the free base. |

| Appearance | White to off-white crystalline solid. |

Conclusion

The purification of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride is a critical process in the synthesis of this valuable pharmaceutical intermediate. By employing a systematic approach that combines acid-base extraction, recrystallization, and, when necessary, chiral separation, a high degree of purity can be achieved. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to obtain material of sufficient quality for their downstream applications, ultimately contributing to the advancement of new therapeutic agents. Rigorous analytical characterization is essential to validate the purity and identity of the final product.

References

-